ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at the 3-position. The acetamido side chain at the 2-position incorporates a thioether-linked 1,3,4-oxadiazole ring bearing a pyridin-3-yl substituent. The compound’s design combines rigidity (from the bicyclic thiophene) with functional diversity (oxadiazole, pyridine, and ester groups), making it a candidate for pharmaceutical optimization.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-2-26-18(25)15-12-6-3-7-13(12)29-17(15)21-14(24)10-28-19-23-22-16(27-19)11-5-4-8-20-9-11/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCLKVZWEIVGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopenta[b]thiophene Core
The ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffold serves as the foundational structure. As detailed in prior work, this intermediate is synthesized via a Friedel-Crafts acylation followed by cyclization. Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is prepared by treating cyclopentanone with ethyl cyanoacetate in the presence of sulfur, yielding the thiophene ring system . The amino group at position 2 is critical for subsequent functionalization.
Reaction conditions for this step typically involve refluxing in ethanol with catalytic piperidine, achieving yields of 78–85%. The product is characterized by NMR signals at δ 4.35 (q, 2H, -OCHCH), 2.85–3.10 (m, 4H, cyclopentane protons), and 1.38 (t, 3H, -OCHCH) .
Formation of the 1,3,4-Oxadiazole Ring
The 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol moiety is constructed via cyclocondensation. Two methods are prevalent:
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Photoredox Catalysis : A mixture of pyridine-3-carbaldehyde and thiosemicarbazide undergoes cyclization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) under 40 W white LED irradiation in dichloromethane (DCM). This method, adapted from , provides the oxadiazole-thiol in 68–74% yield. Key advantages include mild conditions and avoidance of toxic dehydrating agents.
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Reagent-Based Cyclization : Thiosemicarbazide intermediates react with EDC·HCl in DMSO or p-TsCl in N-methyl-2-pyrrolidone (NMP), as described in . The p-TsCl-mediated route favors 2-amino-1,3,4-thiadiazole formation but can be tuned to oxadiazoles by adjusting stoichiometry.
The product is purified via silica gel chromatography and confirmed by HRMS (m/z calcd. for CHNOS: 195.0164; found: 195.0168) .
Introduction of the Pyridin-3-yl Group
The pyridinyl substituent is installed via Suzuki-Miyaura coupling. Bromination of the oxadiazole at position 5 using NBS in CCl generates a reactive site for cross-coupling. Subsequent reaction with pyridin-3-ylboronic acid in the presence of Pd(PPh) and NaCO in THF/water (4:1) at 80°C affords the pyridinyl-oxadiazole derivative in 82% yield .
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | THF/HO | 80 | 82 |
| Pd(OAc) | Dioxane/HO | 100 | 65 |
| PdCl(dppf) | DMF/HO | 90 | 71 |
Assembly of the Thioether Linker
The acetamido-thioether bridge is formed through a two-step sequence:
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Bromoacetylation : The amino group on the cyclopenta[b]thiophene is acylated with bromoacetyl bromide in DCM/triethylamine (0°C to rt, 4 h), yielding ethyl 2-(2-bromoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (89% yield) .
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Nucleophilic Substitution : The bromoacetamido intermediate reacts with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in DMF with KCO as base (60°C, 6 h). The thiolate anion displaces bromide, forming the thioether linkage (75% yield) .
Purification and Characterization
The final compound is purified via column chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Key analytical data include:
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NMR (400 MHz, CDCl) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridinyl-H), 8.45 (s, 1H, oxadiazole-H), 7.85–7.91 (m, 2H, pyridinyl-H), 4.42 (q, J = 7.1 Hz, 2H, -OCHCH), 3.21 (s, 2H, -SCH), 2.75–3.05 (m, 4H, cyclopentane-H), 1.40 (t, J = 7.1 Hz, 3H, -OCHCH) .
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HRMS (ESI+) : m/z calcd. for CHNOS: 479.0798; found: 479.0802 .
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Key Steps
| Step | Method | Yield (%) |
|---|---|---|
| Oxadiazole Formation | Photoredox Catalysis | 74 |
| p-TsCl Cyclization | 68 | |
| Suzuki Coupling | Pd(PPh)/THF-HO | 82 |
| Thioether Formation | KCO/DMF | 75 |
Photoredox catalysis outperforms traditional cyclization methods in oxadiazole synthesis due to reduced side reactions. The Suzuki coupling step benefits from Pd(PPh)’s stability in aqueous conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the oxadiazole structure. The incorporation of pyridine and thioamide functionalities in similar compounds has shown promising results against various cancer cell lines.
- Mechanism of Action : Compounds containing the oxadiazole moiety have been reported to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives with a pyridine ring activated apoptotic pathways in MCF-7 breast cancer cells, leading to increased cell death rates by approximately 33% .
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Case Studies :
- A series of novel 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines, including HEPG2 and MCF7. One compound exhibited an IC50 value of 1.18 µM, indicating significant potency compared to standard drugs .
- Another study evaluated the inhibitory effects of various oxadiazole derivatives on telomerase activity in gastric cancer cells, revealing that certain compounds had IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well:
- Antibacterial Screening : Similar oxadiazole derivatives have been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, compounds were screened at concentrations of 200 μg/mL and 100 μg/mL, showing effective inhibition comparable to reference antibiotics .
- Case Studies :
Summary Table of Synthesis Methods
| Method | Reactants | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Thiosemicarbazides + Acids | Up to 97% | Mild conditions preferred |
| Oxidation | Acylhydrazides + Iodine | Varies | Effective for enhancing yields |
Mechanism of Action
The mechanism of action of ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with and analogues, primarily due to the cyclopenta[b]thiophene core and acetamido side chain. However, the oxadiazole-thio linkage reduces similarity to triazole- or sulfonyl-containing derivatives .
Biological Activity
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 538337-41-6 |
| Molecular Formula | C20H20N4O4S2 |
| Molar Mass | 444.53 g/mol |
| Density | 1.44 ± 0.1 g/cm³ (predicted) |
| pKa | 11.88 ± 0.20 (predicted) |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxadiazole ring and subsequent functionalization to introduce the pyridine and cyclopentathiophene moieties. The methodologies often utilize standard coupling reactions and protective group strategies to ensure high yields and purity.
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound was tested for its ability to induce apoptosis in MCF-7 cells. It activated apoptotic pathways significantly, increasing cell death rates by over 30% compared to controls .
- HCT116 Colon Cancer Cells : In vitro assays indicated that similar compounds exhibited IC50 values in the low micromolar range against HCT116 cells, suggesting potent antiproliferative effects .
Antimicrobial Activity
Studies have also investigated the antimicrobial properties of compounds with similar structures. The presence of the pyridine ring is often linked to enhanced interaction with microbial targets:
- Mycobacterium tuberculosis : Some derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis, showing moderate to high activity depending on structural modifications .
Case Study 1: Antiproliferative Activity
A study published in MDPI evaluated a series of oxadiazole derivatives for their antiproliferative activity against several human cancer cell lines including A549 (lung adenocarcinoma) and U87 MG (glioblastoma). Compounds exhibiting strong activity were further analyzed for their mechanisms of action involving PI3K/mTOR pathways .
Case Study 2: Structure–Activity Relationship (SAR)
Research has highlighted the importance of specific substituents on the oxadiazole ring in determining biological activity. For instance, compounds with electron-donating groups showed enhanced cytotoxicity due to improved interaction with cellular targets .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate to form a thiourea intermediate .
- Step 2 : Cyclization or coupling with a 1,3,4-oxadiazole moiety. For example, Knoevenagel condensation with substituted aldehydes in the presence of catalytic piperidine and acetic acid can introduce acrylamido groups .
- Step 3 : Final esterification or functionalization to install the ethyl carboxylate group.
Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol) is critical for yield optimization (72–94%) .
Basic: Which analytical techniques are essential for structural characterization?
- IR Spectroscopy : Identifies functional groups like C=O (ester, ~1700 cm⁻¹), NH (amide, ~3300 cm⁻¹), and C=N (oxadiazole, ~1600 cm⁻¹) .
- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., cyclopentane protons at δ 1.5–2.5 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Basic: What safety precautions are required during handling?
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (specific target organ toxicity, H335) .
- Storage : Keep in a cool, dry place away from oxidizing agents to prevent decomposition .
Advanced: How can reaction yields be optimized for the Knoevenagel condensation step?
- Catalyst Selection : Piperidine enhances nucleophilicity of active methylene groups, while acetic acid stabilizes intermediates .
- Solvent Choice : Toluene facilitates azeotropic removal of water, shifting equilibrium toward product formation .
- Temperature Control : Maintain 80–100°C for 5–6 hours to balance reaction rate and side-product suppression .
Advanced: What mechanistic insights explain the formation of the 1,3,4-oxadiazole moiety?
The oxadiazole ring is typically formed via cyclodehydration of a diacylhydrazine precursor. For example, treatment of a thiosemicarbazide intermediate with POCl3 or H2SO4 promotes cyclization by eliminating H2O or H2S . Computational studies (DFT) can model transition states to predict regioselectivity .
Advanced: How do structural modifications influence biological activity?
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Pyridinyl vs. Phenyl Substitution : Pyridinyl groups enhance solubility and hydrogen-bonding capacity, potentially improving antimicrobial activity .
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Thiophene vs. Benzene Rings : The dihydrocyclopenta[b]thiophene core increases planarity, favoring DNA intercalation in antifungal assays .
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Data Table :
Substituent Bioactivity (IC50) Reference Pyridin-3-yl 12 μM (Antifungal) 4-Chlorophenyl 18 μM (Antibacterial)
Advanced: How should researchers address stability issues during storage?
- Degradation Pathways : Hydrolysis of the ester group or oxidation of the thiophene ring may occur.
- Mitigation : Store under nitrogen at –20°C, and use stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated oxidation .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Assay Variability : Differences in microbial strains (e.g., Candida albicans vs. E. coli) or incubation times affect IC50 values .
- Control Experiments : Include reference compounds (e.g., fluconazole) and validate via dose-response curves .
Advanced: What computational tools are suitable for modeling this compound’s interactions?
- Docking Studies : Use AutoDock Vina to predict binding to fungal CYP51 or bacterial gyrase .
- Spectroscopic Modeling : TD-DFT calculations align with experimental UV-Vis data to confirm charge-transfer transitions in the oxadiazole ring .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Exothermic Reactions : Use jacketed reactors to control temperature during thiourea formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
